Cas no 1423027-80-8 (methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate)

methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole-1-acetic acid, 3-methyl-5-nitro-, methyl ester
- Methyl 2-(3-methyl-5-nitro-1h-indazol-1-yl)acetate
- methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate
-
- インチ: 1S/C11H11N3O4/c1-7-9-5-8(14(16)17)3-4-10(9)13(12-7)6-11(15)18-2/h3-5H,6H2,1-2H3
- InChIKey: WYTJXQIZXYUPDB-UHFFFAOYSA-N
- ほほえんだ: N1(CC(OC)=O)C2=C(C=C([N+]([O-])=O)C=C2)C(C)=N1
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117636-0.1g |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92% | 0.1g |
$342.0 | 2023-11-13 | |
Enamine | EN300-117636-0.05g |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92% | 0.05g |
$229.0 | 2023-11-13 | |
Enamine | EN300-117636-10.0g |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92% | 10.0g |
$4236.0 | 2023-02-18 | |
Enamine | EN300-117636-1g |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92% | 1g |
$986.0 | 2023-11-13 | |
Enamine | EN300-117636-1000mg |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92.0% | 1000mg |
$986.0 | 2023-10-03 | |
Enamine | EN300-117636-2500mg |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92.0% | 2500mg |
$1931.0 | 2023-10-03 | |
1PlusChem | 1P01A30J-100mg |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92% | 100mg |
$485.00 | 2024-06-20 | |
Enamine | EN300-117636-10g |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92% | 10g |
$4236.0 | 2023-11-13 | |
1PlusChem | 1P01A30J-50mg |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92% | 50mg |
$335.00 | 2024-06-20 | |
Enamine | EN300-117636-0.25g |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate |
1423027-80-8 | 92% | 0.25g |
$487.0 | 2023-11-13 |
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetateに関する追加情報
Methyl 2-(3-Methyl-5-Nitro-1H-Indazol-1-yl)acetate: An Overview of a Promising Compound (CAS No. 1423027-80-8)
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate (CAS No. 1423027-80-8) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is characterized by a central indazole ring substituted with a nitro group at the 5-position and a methyl group at the 3-position. The acetate moiety attached to the indazole ring further enhances its chemical stability and solubility, making it an attractive candidate for various medicinal chemistry studies.
Recent studies have highlighted the potential of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate has also shown promise in cancer research. A study conducted by a team of researchers from the National Cancer Institute found that this compound selectively inhibits the growth of several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.
The pharmacokinetic properties of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate have been extensively studied to evaluate its suitability as a therapeutic agent. In vivo studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing. These characteristics make it an attractive candidate for further clinical development.
Moreover, the safety profile of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate has been evaluated in preclinical studies. Toxicity assessments have revealed that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings provide a strong foundation for advancing this compound into clinical trials.
In conclusion, methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate (CAS No. 1423027-80-8) is a promising compound with a wide range of potential applications in pharmaceutical research. Its potent anti-inflammatory and anticancer activities, combined with favorable pharmacokinetic and safety profiles, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, and future clinical trials will provide valuable insights into its efficacy and safety in human subjects.
1423027-80-8 (methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate) 関連製品
- 923131-46-8(ethyl 4-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amidobenzoate)
- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)
- 103855-82-9(2-amino-3-(2,3-dimethylphenyl)propanoic acid)
- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)
- 914926-18-4(Linoleyl Laurate)
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 1286699-61-3(N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 51075-48-0(1-sec-butyl-4-methylpiperidine)
- 1014629-96-9(3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)
- 1807066-29-0(Methyl 2-cyano-3-methylpyridine-4-acetate)




